molecular formula C17H19FN4O2 B2988968 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2195881-78-6

2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2988968
CAS No.: 2195881-78-6
M. Wt: 330.363
InChI Key: MECFJPZISZEIQZ-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a synthetic organic compound featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry. This scaffold is a well-known tropane analogue that serves as a privileged structure for the development of ligands targeting the central nervous system. For instance, related compounds based on this core structure have been extensively studied as potent ligands for monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT), which are key targets in psychostimulant abuse medication research . The specific molecular architecture of this compound integrates two key functional groups: a 4-fluorophenoxy chain and a 1,2,3-triazole ring. The 1,2,3-triazole is a versatile pharmacophore often employed in click chemistry and drug design for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets. The incorporation of a fluorine atom on the phenoxy group is a common strategy to influence a compound's electronic properties, metabolic stability, and binding affinity. While the precise biological activity and mechanism of action for this specific molecule require experimental determination, its structure suggests potential as a valuable tool for neuroscientific research or as a precursor in the synthesis of more complex pharmaceutical agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-12-1-5-16(6-2-12)24-11-17(23)22-13-3-4-14(22)10-15(9-13)21-8-7-19-20-21/h1-2,5-8,13-15H,3-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFJPZISZEIQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)COC3=CC=C(C=C3)F)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves a multi-step process:

  • Synthesis of the fluorophenoxy component: Reacting 4-fluorophenol with an appropriate electrophilic reagent to form the fluorophenoxy moiety.

  • Formation of the triazole ring: Employing click chemistry (azide-alkyne cycloaddition) to introduce the triazole ring.

  • Construction of the azabicyclo octane framework: Using a bicyclization method to build the azabicyclo[3.2.1]octane skeleton.

  • Final coupling: Condensing the intermediates via amide or ester formation under suitable conditions (e.g., the use of coupling agents like EDCI or DCC).

Industrial Production Methods

In an industrial setting, the production of this compound might be streamlined to increase efficiency, employing large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques like continuous flow chemistry could be applied to reduce reaction time and improve safety.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions, especially at the phenoxy or triazole sites, using agents like m-chloroperbenzoic acid (MCPBA).

  • Reduction: Selective reduction of certain functional groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Halogen atoms can be replaced by nucleophiles in a substitution reaction, particularly at the fluorine site of the phenoxy ring.

Common Reagents and Conditions

  • Oxidation: MCPBA, hydrogen peroxide.

  • Reduction: Sodium borohydride, lithium aluminum hydride.

  • Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

The reactions can yield a variety of products depending on the conditions and reagents used. For example, oxidation may introduce hydroxyl groups, while reduction could result in dehalogenation or hydrogenation of double bonds.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and reactivity, providing insights into reaction mechanisms and synthetic methodologies.

Biology

In biological research, this compound may serve as a ligand in binding studies, helping to elucidate the function and structure of proteins.

Medicine

Potential medicinal applications include its use as a pharmacophore for drug design, targeting specific receptors or enzymes for therapeutic purposes.

Industry

In the industrial sector, it can be used as an intermediate in the synthesis of more complex molecules or in the development of new materials with desirable properties.

Mechanism of Action

The mechanism by which this compound exerts its effects can involve binding to specific molecular targets, such as enzymes or receptors. The azabicyclo[3.2.1]octane moiety provides a rigid structure that can facilitate high-affinity interactions with biological macromolecules.

Molecular Targets and Pathways

  • Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (CAS 2189498-47-1)

  • Structural Difference: Chlorine replaces fluorine at the phenoxy para-position.
  • Molecular Weight : 346.8 vs. ~330.8 (estimated for the fluoro analog).
  • Synthetic Accessibility : Both compounds likely follow similar synthetic routes, but the chloro variant’s higher molecular weight may affect crystallization or purification yields.
Property 4-Fluoro Analog (Target) 4-Chloro Analog (CAS 2189498-47-1)
Molecular Formula C17H18FN4O2 C17H19ClN4O2
Molecular Weight ~330.8 346.8
Key Substituent 4-Fluorophenoxy 4-Chlorophenoxy

Heterocyclic Substituent Variations

2-(4-fluorophenoxy)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

  • Structural Difference : Pyrazole replaces triazole at the 3-position.
  • Functional Impact : Pyrazole lacks the third nitrogen atom in triazole, reducing hydrogen-bonding capacity. This may diminish interactions with polar residues in biological targets .

Bicyclic Core Modifications

Tropifexor (Farnesoid X Receptor Agonist)

  • Structure : Features a benzothiazole-6-carboxylic acid group attached to the 8-azabicyclo[3.2.1]octane core.
  • Functional Role: The carboxylic acid group enables ionic interactions with receptor binding sites, contrasting with the target compound’s neutral ethanone group. Tropifexor’s agonism of the farnesoid X receptor highlights the pharmacological versatility of the bicyclic scaffold .

Biological Activity

The compound 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, particularly focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be dissected into several key components:

  • 4-Fluorophenoxy group : Known for enhancing lipophilicity and biological activity.
  • Triazole ring : A pharmacophore associated with various biological activities, including antimicrobial and anticancer properties.
  • Azabicyclo[3.2.1]octane moiety : Imparts structural rigidity and may influence receptor binding.

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays, focusing on its inhibitory effects on specific enzymes and receptors.

Enzyme Inhibition

In a study investigating the compound's inhibitory effects on the N-acylethanolamine acid amidase (NAAA), it was found to exhibit significant inhibitory activity. The structure–activity relationship analysis indicated that modifications in the phenoxy group could enhance potency (IC50 values in low micromolar range) .

Case Study 1: NAAA Inhibition

A detailed structure–activity relationship (SAR) study was conducted to evaluate the compound's effectiveness as an NAAA inhibitor. It was shown that the introduction of various substituents at the para position of the phenoxy group significantly impacted inhibitory potency. For instance, a para-methyl substitution resulted in an IC50 value of 0.655 μM, demonstrating enhanced activity compared to its unsubstituted counterpart .

Case Study 2: Antimicrobial Activity

The antimicrobial efficacy of derivatives related to this compound was assessed against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results indicated promising antibacterial properties, with certain derivatives showing effectiveness comparable to standard antibiotics like meropenem .

Table 1: Inhibitory Activity of Related Compounds

Compound NameStructureIC50 (μM)Target Enzyme
Compound AStructure A0.019NAAA
Compound BStructure B0.744FAAH
Compound CStructure C10.26FAAH

Note: The structures are illustrative; actual compounds may vary.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(4-fluorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety onto the azabicyclo[3.2.1]octane scaffold. Key steps include:

  • Scaffold preparation : Functionalize the 8-azabicyclo[3.2.1]octane core at the 3-position with a propargyl group.
  • Triazole formation : React with 4-fluorophenoxy ethyl azide under Cu(I) catalysis .
  • Optimization : Use anhydrous DMF as a solvent, maintain inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC. Typical yields range from 65–80%, with purity >95% achievable via silica gel chromatography .

Q. How should researchers characterize the structural conformation of this compound, particularly the bicyclic and triazole components?

  • Methodological Answer : Employ a combination of:

  • X-ray crystallography : Resolve bond angles (e.g., N1—C11—C13 = 113.06°) and confirm stereochemistry .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenoxy protons at δ 6.8–7.2 ppm, triazole protons at δ 7.5–8.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~415.18) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives targeting kinase inhibition?

  • Methodological Answer :

  • Scaffold diversification : Modify the 4-fluorophenoxy group (e.g., replace with 4-CN or 4-NO₂) and assess changes in binding affinity via surface plasmon resonance (SPR) .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with kinase ATP-binding pockets (e.g., MAPK or CDK families) .
  • In vitro assays : Measure IC₅₀ values in kinase inhibition assays, comparing with reference inhibitors like RGB-286147 .

Q. How can researchers resolve contradictions in reported pharmacological data, such as varying IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like ATP concentration (e.g., 10 µM vs. 100 µM) and cell lines (HEK293 vs. HeLa) .
  • Validate purity : Use HPLC (e.g., Chromolith columns) to confirm compound integrity (>98% purity) and rule out degradation products .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. What computational methods are suitable for predicting metabolic stability and off-target effects of this compound?

  • Methodological Answer :

  • ADMET prediction : Utilize SwissADME or ADMET Predictor to estimate CYP450 interactions (e.g., CYP3A4/2D6 liability) and logP values (target: 2–3) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes over 100 ns to assess binding stability (RMSD < 2.0 Å) .
  • Off-target screening : Employ PubChem BioAssay data to cross-reference with known inhibitors of GPCRs or ion channels .

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